
R-106583-d3 (Metabolito de Prasugrel)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-106583-d3 is an isotope labelled derivative of Prasugrel Metabolite . Prasugrel is a platelet inhibitor, which can be used to prevent the formation of blood clots . The molecular formula of R-106583-d3 is C19H19FNO3SD3 .
Physical and Chemical Properties Analysis
R-106583-d3 has a molecular weight of 366.47 . Other specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Inhibición de la Agregación Plaquetaria
R-106583-d3: es un metabolito de Prasugrel, un potente inhibidor de la agregación plaquetaria. Juega un papel crucial en la prevención de la formación de coágulos sanguíneos en pacientes con síndrome coronario agudo que se someten a intervención coronaria percutánea {svg_1}. El efecto del metabolito en la actividad plaquetaria es un área clave de investigación, particularmente en la comprensión de la farmacodinamia de Prasugrel y su eficacia en enfermedades trombóticas.
Estudios de Farmacocinética y Metabolismo
El metabolito se utiliza en estudios farmacocinéticos para rastrear y cuantificar Prasugrel y sus metabolitos in vivo {svg_2}. Esto incluye la investigación sobre cómo el fármaco se absorbe, se distribuye, se metaboliza y se excreta en el cuerpo. Tales estudios son esenciales para determinar la dosis adecuada y comprender el perfil de seguridad del fármaco.
Evaluación de la Eficacia y la Seguridad del Fármaco
R-106583-d3 es fundamental para evaluar la eficacia y la seguridad de Prasugrel. Al analizar la presencia y concentración de este metabolito en muestras biológicas, los investigadores pueden obtener información sobre los niveles terapéuticos del fármaco, así como sobre posibles efectos secundarios {svg_3}.
Desarrollo de Métodos Analíticos
El metabolito se utiliza en el desarrollo de nuevos métodos analíticos, como la espectrometría de masas, para detectar y medir Prasugrel y sus metabolitos en muestras biológicas {svg_4}. Estos métodos son cruciales para los estudios clínicos y preclínicos, asegurando la recopilación de datos precisa y confiable.
Estudios de Marcado Isotópico
R-106583-d3, con sus etiquetas isotópicas estables, se utiliza en estudios de marcado isotópico para comprender el destino metabólico de Prasugrel {svg_5}. Esta investigación es importante para el desarrollo de fármacos, proporcionando información sobre el comportamiento del fármaco en el cuerpo y su interacción con los sistemas biológicos.
Estudios Comparativos con Otros Agentes Antiplaquetarios
La investigación que involucra a R-106583-d3 incluye estudios comparativos con otros agentes antiplaquetarios como Clopidogrel y Ticlopidina. Estos estudios se centran en las diferencias en el metabolismo y los efectos resultantes en la inhibición plaquetaria, lo que puede informar las decisiones clínicas y el desarrollo de fármacos {svg_6}.
Mecanismo De Acción
- By inhibiting ADP-mediated platelet activation, R-106583-d3 plays a crucial role in reducing thrombotic cardiovascular events .
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
R-106583-d3 (Prasugrel Metabolite) functions as a platelet inhibitor by interacting with the P2Y12 receptor on platelets. This interaction prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting platelet activation and aggregation. The compound is metabolized in vivo to form the active metabolite, which specifically and irreversibly antagonizes the P2Y12 class of ADP receptors . The enzymes involved in this metabolic process include cytochrome P450 enzymes such as CYP3A4, CYP2B6, CYP2C9, and CYP2C19 .
Cellular Effects
R-106583-d3 (Prasugrel Metabolite) has significant effects on various cell types, particularly platelets. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation, which is crucial for reducing thrombotic cardiovascular events . Additionally, studies have shown that R-106583-d3 does not increase cell proliferation in human tumor cell lines, indicating its lack of tumorigenic potential .
Molecular Mechanism
The molecular mechanism of R-106583-d3 (Prasugrel Metabolite) involves its conversion to the active metabolite R-138727, which binds irreversibly to the P2Y12 receptor on platelets . This binding inhibits ADP-induced platelet aggregation by preventing the activation of the G-protein-coupled receptor signaling pathway . The irreversible nature of this binding ensures prolonged inhibition of platelet function, which is beneficial for patients at risk of thrombotic events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-106583-d3 (Prasugrel Metabolite) have been observed to be stable over time. The compound is rapidly hydrolyzed in vivo to form the inactive thiolactone R-95913, which is then converted to the active metabolite R-138727 by cytochrome P450 enzymes . The stability and degradation of R-106583-d3 have been studied extensively, and it has been found to maintain its efficacy in inhibiting platelet aggregation over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of R-106583-d3 (Prasugrel Metabolite) vary with different dosages. Higher doses result in greater inhibition of platelet aggregation, while lower doses produce a less pronounced effect . Studies have shown that the compound is well-tolerated at therapeutic doses, but higher doses may lead to increased risk of bleeding . The threshold effects and toxicities observed in these studies provide valuable insights into the safe and effective use of R-106583-d3 in clinical settings .
Metabolic Pathways
R-106583-d3 (Prasugrel Metabolite) is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The parent compound, Prasugrel, is rapidly hydrolyzed to form the inactive thiolactone R-95913, which is then metabolized to the active metabolite R-138727 . This metabolic pathway involves the enzymes CYP3A4, CYP2B6, CYP2C9, and CYP2C19, which play a crucial role in the formation of the active metabolite .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for R-106583-d3 involves the conversion of prasugrel to the active metabolite R-138727, followed by deuteration at specific positions to obtain the deuterated form R-106583-d3.", "Starting Materials": ["Prasugrel", "D2O", "Deuterated reagents"], "Reaction": ["Step 1: Conversion of prasugrel to R-138727 using a suitable reagent and solvent system", "Step 2: Deuteration at specific positions using deuterated reagents and D2O as the solvent", "Step 3: Purification of the product using chromatography or other suitable methods"] } | |
Número CAS |
1795133-28-6 |
Fórmula molecular |
C19H19FNO3SD3 |
Peso molecular |
366.47 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
916599-27-4 (unlabelled) |
Sinónimos |
2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methyl-d3-thio)-3-piperidinylidene]acetic Acid; R 106583-d3; Prasugrel Metabolite M5-d3 |
Etiqueta |
Prasugrel Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
